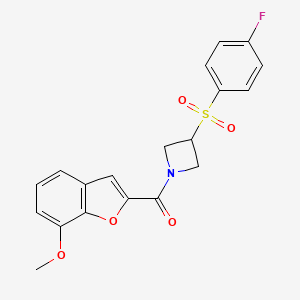

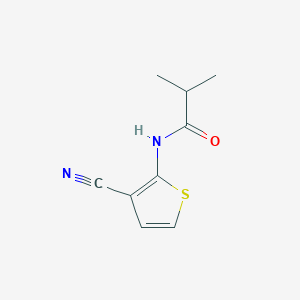

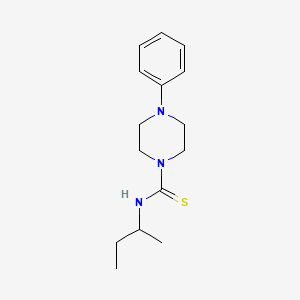

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as FBM, is a synthetic compound that has been widely studied for its potential therapeutic applications. FBM is a member of the benzofuran class of compounds and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Proton Exchange Membranes for Fuel Cells

A study by Kim, Robertson, and Guiver (2008) detailed the synthesis of new sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone (FBP) for the copolymerization of poly(arylene ether sulfone). This process, involving aromatic nucleophilic substitution, aimed at producing comb-shaped sulfonated poly(arylene ether sulfone) copolymers with excellent properties for use as polyelectrolyte membrane materials in fuel cells, showing high proton conductivity. This research underscores the significance of fluorinated compounds in developing materials with potential energy applications (Kim et al., 2008).

Antibiotics with β-lactam Structure

Woulfe and Miller (1985) explored the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, showcasing a new class of heteroatom-activated β-lactam antibiotics. The study demonstrated significant activity predominantly against Gram-negative bacteria, illustrating the chemical compound's relevance in antibiotic development (Woulfe & Miller, 1985).

Synthesis of Substituted Azetidinones

Jagannadham et al. (2019) highlighted the synthesis of substituted azetidinones derived from a dimer of Apremilast, focusing on the design of 2-azetidinones scaffolds due to their biological and pharmacological potencies. This work contributes to the field of medicinal chemistry, specifically in the synthesis of compounds with potential therapeutic applications (Jagannadham et al., 2019).

Fluorinated Fluorophores for Spectroscopic Applications

Woydziak, Fu, and Peterson (2012) developed a method for synthesizing fluorinated benzophenones and related compounds, demonstrating their application in enhancing photostability and improving spectroscopic properties of fluorophores. This synthesis route provides scalable access to novel fluorinated analogs of common dyes, underlining the importance of such chemical structures in advancing spectroscopic and imaging techniques (Woydziak et al., 2012).

Cholesterol Absorption Inhibition

Rosenblum et al. (1998) designed and synthesized SCH 58235, a potent inhibitor of cholesterol absorption, demonstrating the role of fluorophenyl compounds in developing therapeutics for cholesterol-related disorders. This research highlights the compound's structure-activity relationship and its efficacy in lowering plasma cholesterol (Rosenblum et al., 1998).

Propiedades

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO5S/c1-25-16-4-2-3-12-9-17(26-18(12)16)19(22)21-10-15(11-21)27(23,24)14-7-5-13(20)6-8-14/h2-9,15H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIROLNYRWRFEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Bromophenyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2842864.png)

![5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2842866.png)

![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2842870.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2842878.png)

![N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2842880.png)

![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)